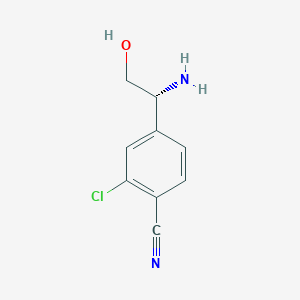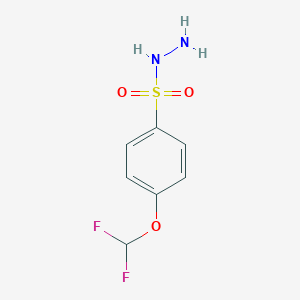
4-(Difluoromethoxy)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)benzenesulfonohydrazide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which is further connected to a sulfonohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 4-(Difluoromethoxy)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium, often using a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows:
Step 1: 4-(Difluoromethoxy)benzenesulfonyl chloride is dissolved in an appropriate solvent.
Step 2: Hydrazine hydrate is added dropwise to the solution.
Step 3: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the difluoromethoxy group.
Applications De Recherche Scientifique
4-(Difluoromethoxy)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonohydrazide
- 4-(Methoxy)benzenesulfonohydrazide
- 4-(Chloromethoxy)benzenesulfonohydrazide
Uniqueness
4-(Difluoromethoxy)benzenesulfonohydrazide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C7H8F2N2O3S |
|---|---|
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
4-(difluoromethoxy)benzenesulfonohydrazide |
InChI |
InChI=1S/C7H8F2N2O3S/c8-7(9)14-5-1-3-6(4-2-5)15(12,13)11-10/h1-4,7,11H,10H2 |
Clé InChI |
WIGGMPJICKQHJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(F)F)S(=O)(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



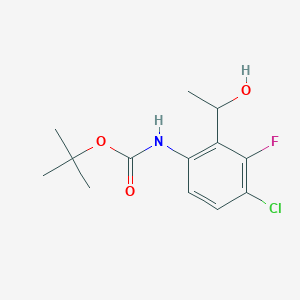

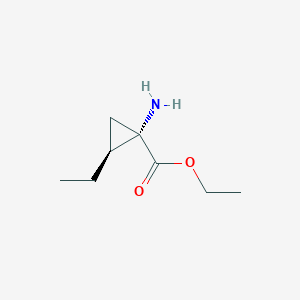



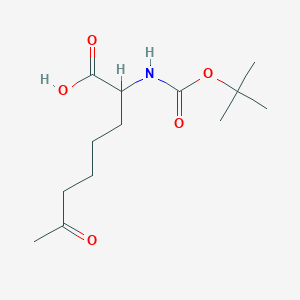


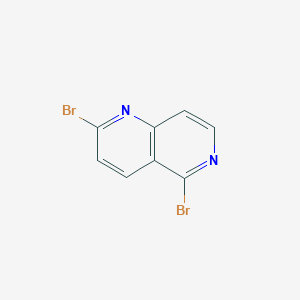
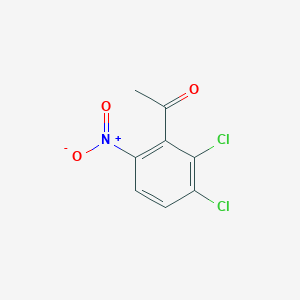
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
